molecular formula C16H13F2N3O3S B2613735 1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea CAS No. 1334374-22-9

1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B2613735
CAS No.: 1334374-22-9
M. Wt: 365.35
InChI Key: GBEWIZNKTALLCK-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with 4,7-dimethoxy-1,3-benzothiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-difluorophenyl)-3-(4-methoxyphenyl)urea
  • 1-(2,6-difluorophenyl)-3-(1,3-benzothiazol-2-yl)urea
  • 1-(2,6-difluorophenyl)-3-(4,7-dimethoxyphenyl)urea

Uniqueness

1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea is unique due to the presence of both difluorophenyl and dimethoxybenzothiazolyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(4,7-dimethoxy-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-10-6-7-11(24-2)14-13(10)20-16(25-14)21-15(22)19-12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEWIZNKTALLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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